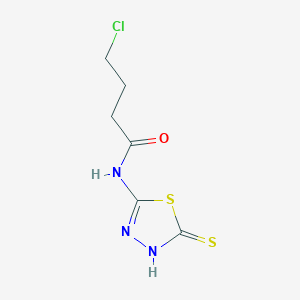

4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide

Description

4-Chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide is a thiadiazole-based compound characterized by a 1,3,4-thiadiazole core substituted with a mercapto (-SH) group at position 5 and a chloro-butanamide moiety at position 2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The mercapto group enhances nucleophilicity, enabling participation in metal coordination and covalent bonding, while the chloro-butanamide chain contributes to lipophilicity and reactivity in substitution reactions . The compound is synthesized via a two-step procedure: (1) reaction of 2-amino-1,3,4-thiadiazole with 4-chlorobutyryl chloride to form an intermediate, followed by (2) cyclization under basic reflux conditions . Analytical characterization typically employs IR, ¹H NMR, and ¹³C NMR spectroscopy .

Properties

IUPAC Name |

4-chloro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS2/c7-3-1-2-4(11)8-5-9-10-6(12)13-5/h1-3H2,(H,10,12)(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGAYQHJXUAMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC1=NNC(=S)S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide has shown potential in various therapeutic areas:

- Antimicrobial Properties : Similar thiadiazole derivatives have been reported to exhibit significant antimicrobial activity against a range of pathogens. The compound may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. In vitro tests against neuroblastoma (SKNMC) and colon cancer (HT-29) cells have shown promising results with IC50 values ranging from 10 to 50 μM .

- Anti-inflammatory Effects : The compound may modulate inflammatory cytokines or inhibit pathways involved in inflammation, contributing to its potential as an anti-inflammatory agent.

Agriculture

In agricultural applications, 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide can function as a fungicide or pesticide. Its ability to inhibit the growth of specific pathogens makes it suitable for protecting crops from diseases caused by fungi and bacteria.

Materials Science

The unique chemical properties of this compound allow for its use in the synthesis of advanced materials with specific electronic or optical characteristics. Research into its application in nanotechnology and polymer science is ongoing.

The following table summarizes the biological activities reported for this compound and related derivatives:

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiadiazole derivatives including this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated significant inhibitory activity with MIC values ranging from 5 to 25 μg/mL.

Anticancer Activity

In vitro studies demonstrated that derivatives of thiadiazoles could induce apoptosis in cancer cell lines. The compound was tested against neuroblastoma and colon cancer cells, exhibiting IC50 values between 10 and 50 μM.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiadiazole Derivatives

- Key Observations: The mercapto group in the target compound distinguishes it from methyl or aryl-substituted analogs, enabling metal coordination (e.g., in antimicrobial complexes ).

Physicochemical and Pharmacokinetic Properties

- Solubility : The mercapto group improves water solubility compared to methyl-substituted analogs but reduces it relative to sulfonic acid derivatives (e.g., 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid) .

- Stability : The chloro group may render the compound prone to hydrolysis under alkaline conditions, unlike more stable acetamide derivatives .

Biological Activity

4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide is a thiadiazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agriculture. This compound features a unique combination of a thiadiazole ring and a butanamide moiety, which contributes to its diverse biological properties.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide can be represented as follows:

This compound is characterized by the presence of:

- A thiadiazole ring, which is known for its antimicrobial and antifungal properties.

- A butanamide group that enhances its solubility and bioavailability.

The biological activity of 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide is primarily attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : Similar thiadiazole derivatives have shown significant antimicrobial effects against a range of pathogens. The compound likely disrupts microbial cell wall synthesis or interferes with metabolic pathways essential for microbial survival.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Its structural similarity to other known anticancer agents indicates potential efficacy against various cancer cell lines .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines or inhibiting pathways involved in inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide and related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiadiazole derivatives including 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory activity with MIC values ranging from 5 to 25 μg/mL.

- Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that derivatives of thiadiazoles could induce apoptosis. The compound was tested against neuroblastoma and colon cancer cells, showing IC50 values of approximately 10 to 50 μM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling 5-mercapto-1,3,4-thiadiazole-2-amine with chloro-substituted acylating agents. For example:

- Step 1 : React 5-mercapto-1,3,4-thiadiazole-2-amine with 4-chlorobutanoyl chloride in acetonitrile using coupling agents like EDC/HOBt to form the amide bond .

- Step 2 : Purify via column chromatography (EtOAc/petroleum ether) or recrystallization . Alternative routes include alkylation of thiol intermediates with potassium hydroxide in ethanol, followed by benzylation or acylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H NMR : To confirm the integration of protons from the butanamide chain and thiadiazole ring .

- IR Spectroscopy : Identifies key functional groups (e.g., N–H stretch in amide ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) .

- Elemental Analysis : Validates purity and molecular composition .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .

Q. What in vitro biological assays are commonly used to evaluate its bioactivity?

- Methodological Answer :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM .

- Antimicrobial Activity : Agar diffusion or microdilution assays against pathogens like E. coli or S. aureus using 50–200 µg/mL concentrations .

- Enzyme Inhibition : Acetylcholinesterase or kinase inhibition assays with IC50 determination via spectrophotometry .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation steps be addressed during synthesis?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize thiolate anions during alkylation .

- Base Selection : Potassium hydroxide in ethanol generates a nucleophilic thiolate, improving reaction efficiency .

- Temperature Control : Reflux conditions (e.g., 24 hours at 80°C) ensure complete conversion while minimizing side reactions .

Q. What strategies optimize the compound’s solubility for pharmacological testing?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the thiadiazole ring to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility without cytotoxicity .

- Salt Formation : Convert the free thiol to a sodium or potassium salt to improve bioavailability .

Q. How do structural modifications influence its anticancer mechanisms across cell lines?

- Methodological Answer :

-

Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance apoptosis induction in MCF-7 cells, while bulky groups (e.g., adamantane) may target membrane receptors .

-

Mechanistic Studies : Combine flow cytometry (cell cycle analysis) and Western blotting (caspase-3 activation) to differentiate between apoptosis and necrosis .

-

Comparative IC50 Analysis : Test derivatives against diverse cell lines (e.g., A549 vs. HeLa) to identify selectivity patterns (Table 1) .

Table 1 : Cytotoxicity of Selected Derivatives

Compound Cell Line IC50 (µM) Mechanism Parent compound MCF-7 12.4 Apoptosis 4-CF₃-phenyl derivative HeLa 0.37 Cell cycle arrest Adamantane-carboxamide A549 0.73 ROS generation

Q. How to resolve discrepancies in reported antimicrobial efficacy between studies?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for MIC determination to minimize variability in inoculum size or growth media .

- Metal Complexation : Compare free ligand vs. metal complexes (e.g., Co²⁺ or Ni²⁺), which often show enhanced activity due to improved membrane permeability .

- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC to rule out impurities as confounding factors .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7) or EGFR kinase (PDB ID: 1M17). Focus on hydrogen bonds between the thiadiazole sulfur and active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key binding motifs .

- QSAR Modeling : Develop regression models using descriptors like LogP and polar surface area to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.